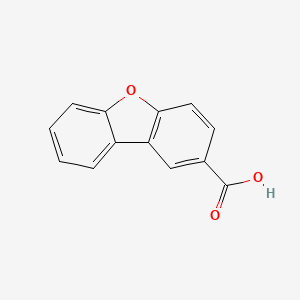

2-Dibenzofurancarboxylic acid

概要

説明

2-Dibenzofurancarboxylic acid, also known as DBFC, is a chemical compound . It has a linear formula of C13H8O3 . The compound contains a total of 26 bonds, including 18 non-H bonds, 16 multiple bonds, 1 rotatable bond, 1 double bond, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Furane .

Synthesis Analysis

The synthesis of 2-Dibenzofurancarboxylic Acid involves various methods including chemocatalysis, biocatalysis, photocatalysis, and electrocatalysis . A synthesis from 2-gem-dibromovinylphenols is based on Cu-catalyzed intramolecular C-O coupling followed by Mo(CO)6-mediated intermolecular carbonylation .Molecular Structure Analysis

The molecular structure of 2-Dibenzofurancarboxylic acid consists of a total of 26 bonds, including 18 non-H bonds, 16 multiple bonds, 1 rotatable bond, 1 double bond, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Furane .Physical And Chemical Properties Analysis

2-Dibenzofurancarboxylic acid is a white to yellow solid . It has a molecular weight of 212.2 . The compound is stored at +4C .科学的研究の応用

Pharmaceutical Applications

2-Dibenzofurancarboxylic acid: is a benzofuran derivative, a class of compounds known for their strong biological activities. These activities include anti-tumor , antibacterial , anti-oxidative , and anti-viral properties . As such, they are considered potential natural drug lead compounds. For instance, benzofuran compounds have been utilized in the development of anticancer agents and drugs for hepatitis C .

Organic Synthesis

In the realm of organic synthesis, 2-Dibenzofurancarboxylic acid can serve as a precursor or an intermediate. Its carboxyl group is highly reactive, making it suitable for various chemical reactions such as substitution, elimination, and coupling . This versatility allows for the synthesis of complex organic molecules.

Nanotechnology

The carboxylic acid group present in 2-Dibenzofurancarboxylic acid finds applications in nanotechnology. It can assist in the surface modification of nanoparticles and nanostructures like carbon nanotubes and graphene . This modification promotes dispersion and incorporation into polymer nanomaterials, enhancing their properties and applications.

Polymer Chemistry

Carboxylic acids, including 2-Dibenzofurancarboxylic acid , are used in polymer chemistry as monomers, additives, and catalysts . They contribute to the creation of synthetic or natural polymers with specific characteristics tailored for various industrial applications.

Medicinal Chemistry

The benzofuran core of 2-Dibenzofurancarboxylic acid is a fundamental structural unit in many biologically active natural medicines and synthetic chemical raw materials . Its presence in significant natural products and clinical drug candidates underscores its importance in medicinal chemistry.

将来の方向性

2-Dibenzofurancarboxylic acid is attracting increasing attention because of its potential applications as a sustainable substitute to petroleum-derived terephthalic acid for the production of bio-based polymers, such as poly(ethylene 2,5-furandicarboxylate) (PEF) . It has shown potential in various fields of research and applications.

作用機序

Mode of Action

It’s known that the compound is involved in the catalytic mechanism of certain enzymes . For instance, it’s been found that a tyrosine residue controls the entry and exit of the substrate/product during reversible reactions .

Biochemical Pathways

It’s known that the compound can be synthesized from dibenzofuran through co-metabolic degradation in a lateral dioxygenation pathway .

Pharmacokinetics

It’s been suggested that the compound has high gastrointestinal absorption and is a potential inhibitor of the cyp1a2 enzyme . These properties could impact the compound’s bioavailability.

Result of Action

It’s been suggested that benzofuran derivatives may have immune-enhancing and anti-tumor properties .

特性

IUPAC Name |

dibenzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKPZVGCVIWBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329104 | |

| Record name | 2-Dibenzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Dibenzofurancarboxylic acid | |

CAS RN |

22439-48-1 | |

| Record name | 2-Dibenzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B1330766.png)

![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)